AM2233 azepane isomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

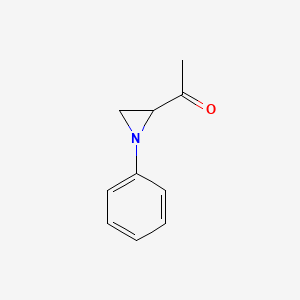

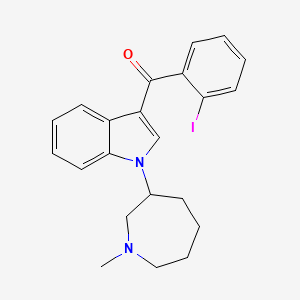

AM2233 azepane isomer is an isomer of AM2233 in which the piperidine group has been replaced with azepane . It is a synthetic cannabinoid (CB) which acts as a full agonist of the central CB1 receptor .

Synthesis Analysis

The compound was identified through a combination of liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, accurate mass spectrometry, and nuclear magnetic resonance spectroscopy . It was isolated by silica gel column chromatography .Molecular Structure Analysis

The molecular formula of AM2233 azepane isomer is C22H23IN2O . The accurate MS of the isolated compound revealed [M+H]+ at m/z 459.0932 in the positive scan mode, suggesting a molecular formula of C22H23IN2O .Physical And Chemical Properties Analysis

The physical and chemical properties of AM2233 azepane isomer include a molecular formula of C22H23IN2O and a formula weight of 458.3 . It has a solubility in DMF of 20 mg/ml, in DMSO of 15 mg/ml, and in Ethanol of 0.5 mg/ml .Wissenschaftliche Forschungsanwendungen

Analysis of Azepane Isomers of AM-2233 and AM-1220 : This study identified the azepane isomer of AM-2233 and analyzed its occurrence in commercial products in the Tokyo area. The identification was done through a combination of liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, and nuclear magnetic resonance spectroscopy (Nakajima et al., 2012).

Pharmaceutical Significance of Azepane-Based Motifs for Drug Discovery : This review discusses the pharmacological properties of azepane-based compounds and their diverse therapeutic applications, including anticancer, antitubercular, anti-Alzheimer's disease, and antimicrobial agents. It highlights the significance of azepane structures in the development of new therapeutic agents (Zha et al., 2019).

Identification of the Cannabimimetic AM-1220 and its Azepane Isomer : This study identified the presence of AM-1220 and its azepane isomer in a so-called research chemical and several herbal mixtures. The identification was done using gas chromatography, high-resolution mass spectroscopy, and nuclear magnetic resonance spectroscopy (Kneisel et al., 2012).

Azepanium Ionic Liquids : This research explored the synthesis of a new family of room temperature ionic liquids based on the azepane ring. These ionic liquids have potential applications in green chemistry due to their properties and the possibility of mitigating the disposal issues associated with azepane (Belhocine et al., 2011).

Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors : The study focused on the development of novel azepane derivatives evaluated for protein kinase B (PKB-alpha) inhibition. This research is significant for understanding the role of azepane derivatives in medicinal chemistry and drug design (Breitenlechner et al., 2004).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the AM2233 azepane isomer is the central CB1 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

AM2233 azepane isomer acts as a full agonist of the central CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the AM2233 azepane isomer binds to the CB1 receptor and activates it, triggering a response.

Eigenschaften

IUPAC Name |

(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23IN2O/c1-24-13-7-6-8-16(14-24)25-15-19(17-9-3-5-12-21(17)25)22(26)18-10-2-4-11-20(18)23/h2-5,9-12,15-16H,6-8,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXZMBIYSUZVEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017722 |

Source

|

| Record name | AM2233 azepane isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1432478-91-5 |

Source

|

| Record name | AM2233 azepane isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[1-13C]Tagatose](/img/structure/B583990.png)

![D-[2-13C]tagatose](/img/structure/B583995.png)